Comparative Hepatotoxicity Profile: AMG 837 Sodium Salt vs. TAK-875 (Fasiglifam) in Murine Model
In a direct comparative study examining three GPR40 agonists (TAK-875, AMG-837, and TUG-770), only TAK-875 induced acute liver injury in mice following administration [1]. Transcriptome profiles of TAK-875-exposed liver were compared with those of non-hepatotoxic analogues AMG-837 and TUG-770 as negative controls, demonstrating that AMG-837 did not trigger the inflammatory and endoplasmic reticulum stress pathways associated with TAK-875-induced hepatotoxicity [1].
| Evidence Dimension | Acute liver injury induction |
|---|---|
| Target Compound Data | No acute liver injury observed; transcriptome profile served as negative control |
| Comparator Or Baseline | TAK-875 (fasiglifam): Induced acute liver injury; transcriptome profile showed enrichment of genes involved in inflammation, ER stress, apoptosis, and hepatic lipid accumulation |
| Quantified Difference | Qualitative binary outcome: TAK-875 hepatotoxic; AMG-837 non-hepatotoxic under identical conditions |
| Conditions | Murine model; liver samples collected 24 hours after administration; hepatic genome-wide transcriptomic analysis with qPCR validation |
Why This Matters
For researchers evaluating GPR40 agonist candidates, this direct comparative evidence demonstrates that AMG 837 avoids the hepatotoxicity liability that led to the Phase 3 termination of TAK-875, making it the preferred tool compound for studies requiring a clean hepatic safety profile.
- [1] Urano Y, Oda S, Tsuneyama K, Yokoi T. Comparative hepatic transcriptome analyses revealed possible pathogenic mechanisms of fasiglifam (TAK-875)-induced acute liver injury in mice. Chem Biol Interact. 2018;296:185-197. View Source
